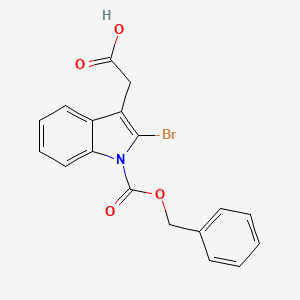

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid

Description

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid is a brominated indole derivative featuring a benzyloxycarbonyl (Cbz) group at the indole nitrogen (position 1), a bromine atom at position 2, and an acetic acid moiety at position 3. The Cbz group serves as a protective moiety for the indole nitrogen, while bromination at position 2 and the acetic acid side chain may influence its pharmacological properties, such as enzyme inhibition or receptor binding .

Properties

Molecular Formula |

C18H14BrNO4 |

|---|---|

Molecular Weight |

388.2 g/mol |

IUPAC Name |

2-(2-bromo-1-phenylmethoxycarbonylindol-3-yl)acetic acid |

InChI |

InChI=1S/C18H14BrNO4/c19-17-14(10-16(21)22)13-8-4-5-9-15(13)20(17)18(23)24-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22) |

InChI Key |

OJHAXHNJMZMRJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3C(=C2Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Bromine Atom: The bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with biological receptors, enzymes, and proteins, leading to various biological effects. The benzyloxycarbonyl group can enhance the compound’s stability and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights key structural analogues and their differences from the target compound:

Physicochemical Properties

- Lipophilicity : The Cbz group in the target compound increases lipophilicity compared to analogues like (5-bromo-1H-indol-3-yl)acetic acid, which lacks a protective group. This may enhance membrane permeability but reduce aqueous solubility .

- Acidity : The acetic acid moiety at C3 contributes to a pKa ~4.7, similar to other indole-3-acetic acids. Substituents like bromine or benzyloxy may slightly alter acidity through electronic effects .

Crystallographic and Spectral Data

- Target Compound : Crystallographic data (if available) would reveal planar indole rings with dihedral angles influenced by the bulky Cbz group. IR and NMR spectra would show characteristic peaks for C=O (Cbz: ~1700 cm⁻¹), Br-C (600 cm⁻¹), and acetic acid protons (δ ~2.5–3.5 ppm) .

- Analogues : (5-Bromo-1H-indol-3-yl)acetic acid (PDB 2SX) has a planar indole core with Br at C5 causing minimal steric distortion .

Biological Activity

2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid, identified by its CAS number 1822856-70-1, is an indole-based compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

The molecular formula of 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid is , with a molecular weight of approximately 388.21 g/mol. The structure features a bromine atom at the 2-position of the indole ring and a benzyloxycarbonyl group, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets .

Antimicrobial Activity

Recent studies have highlighted the potential of indole derivatives as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide production in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Inhibition of bCSE enhances the efficacy of antibiotics against these resistant strains. Compounds similar to 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid have shown promising results in increasing bacterial sensitivity to antibiotics by targeting this enzyme .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that indole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, compounds with similar structures have demonstrated significant inhibition of microtubule assembly and induced morphological changes in cancer cells at micromolar concentrations, suggesting their potential as microtubule-destabilizing agents .

The proposed mechanisms through which 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid exerts its effects include:

- Inhibition of Key Enzymes : By inhibiting bCSE, these compounds reduce hydrogen sulfide production, which is critical for bacterial survival and resistance.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases, leading to programmed cell death.

- Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, affecting cell division and proliferation in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of indole derivatives:

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(1-((Benzyloxy)carbonyl)-2-bromo-1H-indol-3-yl)acetic acid, and what critical parameters influence reaction yields?

- Methodological Answer : The compound is synthesized via amidation reactions or stepwise functionalization of the indole core. For example, bromination at the 2-position of the indole ring followed by benzyloxycarbonyl (Cbz) protection and acetic acid side-chain introduction. Key parameters include:

- Reagent stoichiometry : Excess brominating agents (e.g., NBS) ensure complete substitution at the 2-position .

- Protection/deprotection : The Cbz group is introduced using benzyl chloroformate under anhydrous conditions, requiring strict pH control to avoid hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (≥97% purity) are critical for isolating the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromine’s deshielding effect at C2, Cbz-group carbonyl at ~155 ppm) .

- FT-IR/Raman : Confirm functional groups (C=O stretch at 1700–1750 cm for Cbz and acetic acid; N-H indole vibrations at 3400 cm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHBrNO) .

Q. How is X-ray crystallography applied to determine its molecular structure, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereoelectronic effects.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Structure refinement : SHELXL (for small-molecule refinement) and OLEX2 for graphical interface. SHELXTL (Bruker AXS) is also widely used for data processing .

- Validation : Check R-factors (<5%) and residual electron density maps for disorder modeling .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) optimize the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electronic structure : DFT calculations (B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), aiding in understanding electrophilic/nucleophilic sites .

- Vibrational analysis : Compare computed IR/Raman spectra with experimental data to assign modes (e.g., C-Br stretching at 550–600 cm) .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation effects on reactivity, guiding synthetic solvent choices .

Q. What strategies address low yields in amidation or coupling reactions during synthesis?

- Methodological Answer :

- Catalyst optimization : Use HOBt/DCC or EDC·HCl for efficient amide bond formation, reducing racemization .

- Temperature control : Reactions at 0–4°C minimize side reactions (e.g., bromine displacement) .

- In situ monitoring : TLC or LC-MS tracks reaction progress, allowing timely quenching or reagent addition .

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Conformational analysis : Perform rotational barrier calculations (e.g., potential energy scans) to identify dominant conformers affecting NMR chemical shifts .

- Dynamic effects : Include anharmonic corrections in DFT to improve IR/Raman peak alignment .

- Crystal packing : X-ray data may reveal intermolecular interactions (e.g., hydrogen bonds) that shift vibrational frequencies versus gas-phase calculations .

Q. What biological targets are plausible based on structural analogs, and how should assays be designed to evaluate activity?

- Methodological Answer :

- Target hypothesis : The bromoindole-Cbz motif resembles TSPO (translocator protein) ligands. Prioritize mitochondrial membrane assays for binding affinity (e.g., Tc labeling for SPECT imaging) .

- Assay design :

- In vitro : Competitive binding assays with PK11195 (a TSPO antagonist) .

- In vivo : Biodistribution studies in rodents, focusing on TSPO-rich organs (adrenal glands, lungs) .

- Structure-activity relationship (SAR) : Modify the bromine position or Cbz group to assess target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.